molecular formula C11H13N3O2 B13378262 ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate

ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate

Katalognummer: B13378262
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: YAXCLBMZYCYTSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrrolo[3,4-d]diazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a diazepine ring, with an ethyl ester group at the 3-position and a methyl group at the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate can be achieved through various synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives. For example, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazepine ring to its reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and diazepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or rhodium complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced diazepine derivatives. Substitution reactions can lead to a variety of functionalized pyrrolo[3,4-d]diazepine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting antiviral or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

ethyl 1-methyl-7H-pyrrolo[3,4-d]diazepine-3-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)14-5-4-9-6-12-7-10(9)8(2)13-14/h4-7,12H,3H2,1-2H3

InChI-Schlüssel

YAXCLBMZYCYTSL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1C=CC2=CNC=C2C(=N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.